2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid
Description
2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, a dioxoisoindole moiety, and a benzoylamino group, making it a subject of interest in organic chemistry and material science.
Properties
IUPAC Name |
2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O7/c26-19(23-16-6-2-1-4-14(16)22(29)30)12-8-10-13(11-9-12)24-20(27)15-5-3-7-17(25(31)32)18(15)21(24)28/h1-11H,(H,23,26)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPUAKKLJALSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362176 | |
| Record name | 2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420102-45-0, 5744-00-3 | |
| Record name | 2-[[4-(1,3-Dihydro-4-nitro-1,3-dioxo-2H-isoindol-2-yl)benzoyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=420102-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or further oxidized forms .
Scientific Research Applications
2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[[4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitro group and dioxoisoindole moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-1,3-dioxoisoindol-2-yl)benzoic acid
- 5-Nitro-2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl]isoindole-1,3-dione
Uniqueness
Its structural complexity allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
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